molecular formula C12H9FO2 B15292828 methyl 5-fluoronaphthalene-1-carboxylate

methyl 5-fluoronaphthalene-1-carboxylate

Cat. No.: B15292828
M. Wt: 204.20 g/mol
InChI Key: DODOKFYBUFRDNV-UHFFFAOYSA-N
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Description

Methyl 5-fluoronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the fifth position and a carboxylate ester group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoronaphthalene-1-carboxylate typically involves the esterification of 5-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 5-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

    Reduction: 5-fluoronaphthalene-1-methanol.

    Oxidation: 5-fluoronaphthalene-1,4-dione or other oxidized products.

Scientific Research Applications

Methyl 5-fluoronaphthalene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Potential use in the synthesis of fluorinated pharmaceutical compounds, which often exhibit enhanced biological activity and metabolic stability.

    Chemical Biology: Utilized in the study of fluorinated analogs of biologically active compounds to understand their interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 5-fluoronaphthalene-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, the presence of the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloronaphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-bromonaphthalene-1-carboxylate: Contains a bromine atom in place of fluorine.

    Methyl 5-iodonaphthalene-1-carboxylate: Features an iodine atom instead of fluorine.

Uniqueness

Methyl 5-fluoronaphthalene-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 5-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3

InChI Key

DODOKFYBUFRDNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2F

Origin of Product

United States

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